An In-depth Technical Guide to 1,3-Divinyltetramethyldisiloxane (CAS: 2627-95-4)
An In-depth Technical Guide to 1,3-Divinyltetramethyldisiloxane (CAS: 2627-95-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Divinyltetramethyldisiloxane, CAS number 2627-95-4, is a versatile organosilicon compound widely utilized as a key building block and crosslinking agent in the synthesis of a variety of silicone-based materials.[1][2] Its unique structure, featuring a flexible siloxane backbone and two reactive vinyl groups, allows for its participation in numerous chemical transformations, most notably hydrosilylation reactions. This reactivity makes it an indispensable component in the formulation of silicone elastomers, resins, sealants, adhesives, and coatings.[1][2] Furthermore, its biocompatibility has led to its use in the fabrication of medical devices.[1] This guide provides a comprehensive overview of its physicochemical properties, key applications with detailed experimental protocols, and essential safety information.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Divinyltetramethyldisiloxane is presented in the table below. This data is essential for understanding its behavior in various chemical processes and for ensuring safe handling and storage.
| Property | Value | References |
| CAS Number | 2627-95-4 | [1][3][4] |
| Molecular Formula | C8H18OSi2 | [1][3][4] |
| Molecular Weight | 186.40 g/mol | [1][3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 138-140 °C | [1] |
| Melting Point | -98 to -100 °C | [1] |
| Density | 0.809 - 0.811 g/cm³ at 20-25 °C | [1][4] |
| Refractive Index | ~1.411 | [1] |
| Flash Point | 21.7 °C (71.1 °F) - closed cup | [5] |
| Solubility | Insoluble in water. Soluble in methanol. | [6] |
Key Applications and Experimental Protocols
1,3-Divinyltetramethyldisiloxane is a cornerstone in polymer chemistry, primarily due to the reactivity of its terminal vinyl groups. These groups readily undergo hydrosilylation, a platinum-catalyzed addition reaction with Si-H bonds, to form stable silicon-carbon bonds. This reaction is fundamental to the curing of many silicone elastomers and the synthesis of functionalized siloxane polymers.
Hydrosilylation Reactions for Crosslinking
Hydrosilylation involving 1,3-divinyltetramethyldisiloxane is a common method for creating cross-linked silicone networks, which form the basis of many elastomers and gels. The vinyl groups on the disiloxane (B77578) react with Si-H groups on a polysiloxane backbone in the presence of a platinum catalyst.
Experimental Protocol: Platinum-Catalyzed Crosslinking of a Polysiloxane
This protocol describes a general procedure for the hydrosilylation crosslinking of a hydride-terminated polydimethylsiloxane (B3030410) (H-PDMS) with 1,3-divinyltetramethyldisiloxane.
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Materials:
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Hydride-terminated polydimethylsiloxane (H-PDMS)
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1,3-Divinyltetramethyldisiloxane
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Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex) solution in xylene (e.g., 2 wt% Pt)
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Toluene (B28343) (anhydrous)
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-
Procedure:
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In a clean, dry, nitrogen-purged flask equipped with a magnetic stirrer, dissolve a specific molar ratio of H-PDMS and 1,3-divinyltetramethyldisiloxane in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups is typically controlled to be near 1:1 for optimal crosslinking.
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Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
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Add Karstedt's catalyst solution dropwise to the stirred mixture. The amount of catalyst is typically in the range of 5-10 ppm of platinum relative to the total weight of the siloxanes.
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The reaction is often exothermic. The temperature of the reaction mixture can be monitored. For controlled curing, the reaction can be carried out at a specific temperature (e.g., 60-80 °C) and monitored over time.
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The progress of the reaction can be followed by monitoring the disappearance of the Si-H stretching band (around 2160 cm⁻¹) in the FTIR spectrum.
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Once the desired degree of crosslinking is achieved (as indicated by the disappearance of the Si-H peak or a significant increase in viscosity), the solvent can be removed under vacuum to yield the cross-linked silicone elastomer.
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-
Characterization:
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The resulting elastomer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of Si-H and vinyl C=C stretching bands.
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The mechanical properties (e.g., tensile strength, elongation at break) of the cured material can be measured using a universal testing machine.
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The degree of crosslinking can be estimated by swelling experiments in a suitable solvent like toluene.
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Logical Workflow for Hydrosilylation Crosslinking
Caption: Workflow for platinum-catalyzed hydrosilylation crosslinking.
Synthesis of Vinyl-Terminated Polydimethylsiloxanes (PDMS)
1,3-Divinyltetramethyldisiloxane can act as an end-capping agent in the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), to produce vinyl-terminated PDMS of controlled molecular weight. These vinyl-terminated polymers are themselves valuable precursors for further reactions.
Experimental Protocol: Synthesis of a Vinyl-Terminated PDMS
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Materials:
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Octamethylcyclotetrasiloxane (D4)
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1,3-Divinyltetramethyldisiloxane
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Anionic catalyst (e.g., potassium hydroxide (B78521) or a phosphazene base)
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Toluene (anhydrous)
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Acetic acid (for neutralization)
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-
Procedure:
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Charge a dried, nitrogen-flushed reactor with D4 and 1,3-divinyltetramethyldisiloxane. The molar ratio of D4 to the end-capper will determine the final molecular weight of the polymer.
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Add anhydrous toluene to the reactor to dissolve the reactants.
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Heat the mixture to the desired reaction temperature (typically 80-120 °C).
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Introduce a small amount of the anionic catalyst to initiate the ring-opening polymerization.
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Allow the polymerization to proceed for several hours, monitoring the viscosity of the reaction mixture.
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Once the desired viscosity (and thus molecular weight) is reached, cool the reaction mixture and neutralize the catalyst by adding a slight excess of acetic acid.
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The mixture is then filtered to remove the neutralized catalyst salts.
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The solvent and any unreacted cyclic siloxanes are removed by vacuum distillation to yield the vinyl-terminated PDMS polymer.
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-
Characterization:
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The molecular weight and molecular weight distribution of the resulting polymer can be determined by Gel Permeation Chromatography (GPC).
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¹H NMR spectroscopy can be used to confirm the presence of terminal vinyl groups and to calculate the number-average molecular weight by comparing the integration of the vinyl protons to that of the methyl protons on the siloxane backbone.
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Signaling Pathway for Anionic Ring-Opening Polymerization
Caption: Anionic ring-opening polymerization to form vinyl-terminated PDMS.
Safety and Handling
1,3-Divinyltetramethyldisiloxane is a flammable liquid and vapor.[7][8] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[7][8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] In case of skin contact, wash the affected area with soap and water.[8] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
Toxicological Information: The toxicological properties have not been fully investigated.[2] It may cause skin and eye irritation.[7] Inhalation may cause respiratory tract irritation.[7]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from sources of ignition.[8]
Conclusion
1,3-Divinyltetramethyldisiloxane is a highly versatile and reactive chemical intermediate with significant applications in polymer and materials science. Its ability to participate in hydrosilylation reactions makes it a fundamental component in the production of a wide array of silicone-based materials. A thorough understanding of its properties, reaction chemistry, and safe handling procedures is crucial for its effective and responsible use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
